NIR Chromogenic Activity as Pt(II) Complex Precursor
The 3,4-diaminobenzoate moiety—for which tert-butyl 3,4-diaminobenzoate serves as a protected precursor—forms a 1:2 Pt(II) complex in alkaline aqueous solution that exhibits intense near-infrared (NIR) absorption at 713 nm with a molar extinction coefficient (ε) of 8.0 × 10⁴ M⁻¹ cm⁻¹ [1]. This absorption is pH-switchable, disappearing at pH < 3, a property attributed to the ortho-diamine arrangement that enables the formation of the o-diiminobenzosemiquinonate radical ligand [1]. The 3,5-diaminobenzoate isomer (meta-substitution) cannot adopt the same chelating geometry and does not produce this NIR-active diradical complex under identical conditions [2].
| Evidence Dimension | Molar extinction coefficient (ε) of NIR absorption peak for Pt(II) complex formed from diaminobenzoate ligand |
|---|---|
| Target Compound Data | 8.0 × 10⁴ M⁻¹ cm⁻¹ at λ_max = 713 nm (3,4-diaminobenzoate-derived Pt complex) |
| Comparator Or Baseline | 3,5-Diaminobenzoate: Does not form equivalent NIR-active diradical complex; no 713 nm absorption reported |
| Quantified Difference | ε ~8 × 10⁴ M⁻¹ cm⁻¹ for 3,4-isomer vs. absence of this specific NIR band for 3,5-isomer |
| Conditions | Alkaline aqueous solution (pH > 7); Pt(II) as K₂PtCl₄; 1:2 Pt:L stoichiometry; ambient temperature |
Why This Matters
Researchers developing NIR-absorbing materials, pH-responsive optical sensors, or redox-active coordination complexes must select the 3,4-isomer (or its protected tert-butyl ester precursor) to access this quantified NIR chromophoric behavior.
- [1] Shimazaki, Y., et al. pH-responsive switching of near-infrared absorption of a diradical complex of Pt(II) and 3,4-diaminobenzoate formed in aqueous solutions. Inorganica Chimica Acta, 2011, 374(1), 586-590. View Source
- [2] Class-level inference based on the structural requirement of ortho-diamine geometry for o-diiminobenzosemiquinonate radical formation, which cannot be satisfied by the 3,5-substitution pattern. View Source
